Tricaprylin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible in ethanol; very soluble in ether, benzene, chloroform, ligroin

Very soluble in petroleum ether

In water, 8.5X10-7 mol/L (0.40 mg/L) at 37 °C

0.4 mg/L @ 37 °C (exp)

Synonyms

Canonical SMILES

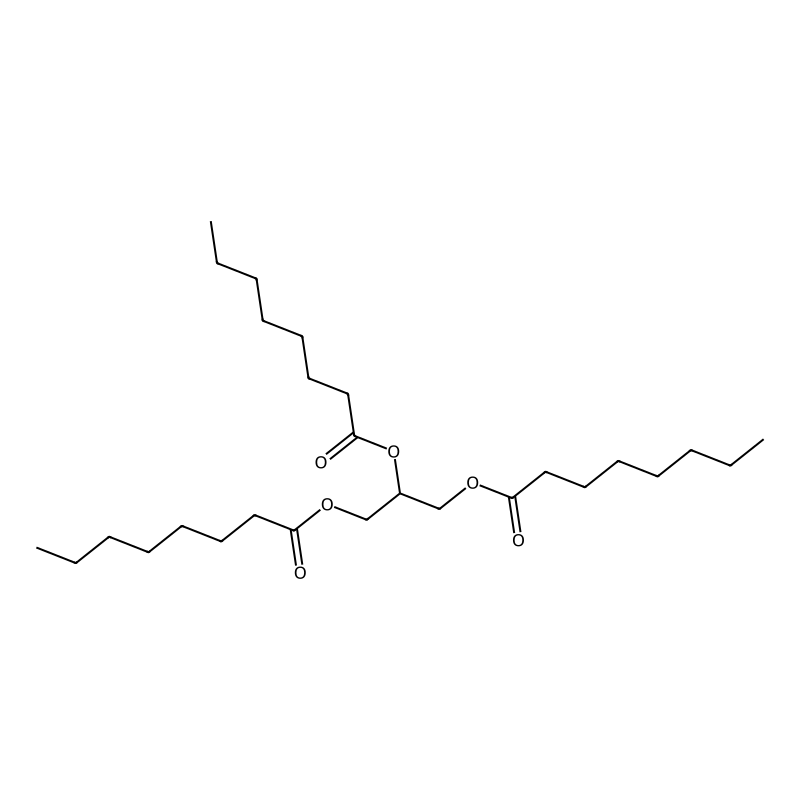

Tricaprylin (glyceryl trioctanoate) is a fully saturated, medium-chain homotriglyceride composed of a glycerol backbone esterified with three caprylic acid (C8:0) chains. As a highly purified single-molecule lipid with an exact molecular weight of 470.69 g/mol, it presents as a clear, low-viscosity liquid at room temperature [1]. In pharmaceutical and advanced material procurement, tricaprylin is prioritized over standard vegetable oils due to its documented oxidative stability, quantified solvent capacity for lipophilic active pharmaceutical ingredients (APIs), and rapid in vivo digestibility [2]. Its structural uniformity makes it a critical excipient for lipid nanoparticles (LNPs), self-microemulsifying drug delivery systems (SMEDDS), and standardized metabolic assays where batch-to-batch consistency is mandatory to meet regulatory specifications.

Procurement teams often attempt to substitute pure tricaprylin with less expensive, mixed medium-chain triglycerides (MCT oils, typically randomized C8/C10 mixtures) or long-chain triglycerides (LCTs) like triolein. This substitution introduces severe formulation risks. Mixed MCTs suffer from inherent batch-to-batch variability in their C8:C10 ratios, which directly alters the lipid's viscosity, solvent capacity, and exact molecular weight, leading to inconsistent drug loading and unpredictable release profiles in nanomedicines[1]. Furthermore, substituting with unsaturated LCTs reduces the solubility of target APIs by over 50% and increases susceptibility to oxidative degradation [2]. For precision formulations requiring strict regulatory reproducibility, generic lipid substitution leads to failed quality control and compromised bioavailability.

API Solubilization Capacity vs. LCTs

A critical procurement metric for lipid excipients is their capacity to solubilize poorly water-soluble APIs, which dictates the maximum drug loading of the final dosage form. Thermodynamic modeling and empirical measurements demonstrate that APIs exhibit higher solubility in saturated medium-chain triglycerides like tricaprylin compared to unsaturated long-chain triglycerides. The solubility of ibuprofen in pure tricaprylin is 8.5 wt% at 25°C, whereas its solubility in triolein under identical conditions drops to 4.0 wt% [1]. This increase in solvent capacity allows formulators to achieve higher therapeutic doses per volume of lipid carrier.

| Evidence Dimension | API Solubility (Ibuprofen) |

| Target Compound Data | 8.5 wt% at 25°C |

| Comparator Or Baseline | Triolein (LCT): 4.0 wt% at 25°C |

| Quantified Difference | 2.12x higher solubility in Tricaprylin |

| Conditions | Isothermal conditions at 25°C |

Higher API solubility enables the development of more concentrated, lower-volume lipid formulations, reducing the required excipient load and improving patient compliance.

Thermal Processability and Room-Temperature Handling vs. C10 Homologs

The chain length of a triglyceride strictly dictates its melting point, fundamentally altering manufacturing workflows. Tricaprylin (C8) has a melting point of approximately 8–10 °C, ensuring it remains a low-viscosity liquid at standard room temperature. In contrast, its closest homolog, tricaprin (C10), has a melting point of 31–32 °C, making it a solid that requires heating before it can be pumped, mixed, or emulsified [1]. The liquid state of tricaprylin eliminates the need for heated process lines and thermal cycling during formulation.

| Evidence Dimension | Melting Point |

| Target Compound Data | ~8–10 °C (Liquid at RT) |

| Comparator Or Baseline | Tricaprin: ~31–32 °C (Solid at RT) |

| Quantified Difference | Reduction in melting point by >20 °C |

| Conditions | Standard atmospheric pressure |

Procuring a lipid that is liquid at room temperature eliminates energy-intensive heating steps and protects thermosensitive APIs from thermal degradation during manufacturing.

Accelerated Enzymatic Hydrolysis for Immediate Release vs. Triolein

For oral lipid-based formulations, the rate of triglyceride digestion by pancreatic lipases dictates the release kinetics of the encapsulated drug. Studies comparing the hydrolysis of equimolar mixtures of tricaprylin and long-chain triglycerides (triolein) demonstrate a marked preferential hydrolysis of the short/medium-chain lipid. Pancreatic lipase cleaves tricaprylin at a significantly faster rate, releasing caprylic acid and rapidly forming free glycerol, whereas triolein is hydrolyzed much more slowly[1]. This rapid degradation profile ensures that the lipid matrix breaks down swiftly in the gastrointestinal tract.

| Evidence Dimension | Lipase Hydrolysis Rate |

| Target Compound Data | Rapid stepwise hydrolysis with early release of C8 fatty acids |

| Comparator Or Baseline | Triolein: Slower, delayed hydrolysis of C18:1 fatty acids |

| Quantified Difference | Preferential and accelerated cleavage of tricaprylin in equimolar mixtures |

| Conditions | In vitro pancreatic lipase digestion assay |

Faster lipid digestion translates to more rapid API absorption, making tricaprylin the superior choice for immediate-release oral drug delivery systems.

Liquid Core for Nanostructured Lipid Carriers (NLCs)

Because tricaprylin is a liquid at room temperature and possesses high solubilizing power for lipophilic compounds, it serves as a functional liquid lipid component in NLC formulations. Blending tricaprylin with solid lipids (e.g., tristearin) creates structural imperfections in the nanoparticle core, which prevents API expulsion during storage and increases drug loading capacity compared to solid lipid nanoparticles (SLNs)[1].

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Tricaprylin is utilized in SMEDDS due to its low viscosity, fully saturated structure, and rapid digestibility. It readily forms fine oil-in-water microemulsions upon gentle agitation in aqueous media, ensuring that poorly water-soluble APIs remain solubilized in the gastrointestinal tract for rapid absorption [2].

Standardized Pharmacokinetic and Metabolic Assays

Unlike commercial MCT oils that vary in their C8/C10 ratios across batches, pure tricaprylin provides a single, exact molecular entity. This makes it the mandatory procurement choice for rigorous metabolic studies, ketogenic diet research, and pharmacokinetic modeling where batch-to-batch lipid variability would confound experimental data [3].

Purity

Physical Description

Colorless to amber-brown viscous, odorless liquid; mp = 10 deg C; [NTP] Colorless to light yellow odorless liquid; [Acros Organics MSDS]

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

233 °C

232.00 to 234.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Density

0.9540 at 20 °C

LogP

Appearance

Melting Point

10 °C

9.00 to 11.00 °C. @ 760.00 mm Hg

Storage

UNII

MeSH Pharmacological Classification

Vapor Pressure

0.06 [mmHg]

Other CAS

Absorption Distribution and Excretion

After absorption, long- chain saturated fatty acids are transported mainly via the intestinal lymph as triglycerides. Fatty acids with 10 or less carbon atoms are transported mainly from the intestine via the portal blood vessels. There are also data indicating that unsaturated long-chain fatty acids are absorbed mainly via the lymph vessels.

The skin penetration enhancement of drugs by tricaprylin has been demonstrated in vivo using Wistar rats and in vitro using hairless female mice. ... The drug permeation ratio in the presence of triglycerides increased in the following order: Tricaprylin (C8) > Triolein (CI8) > Tributyrin (C4) > Triacetin (C2).

Wikipedia

Use Classification

Cosmetics -> Solvent; Skin conditioning; Emollient

General Manufacturing Information

Dates

2: Kolev V, Ivanova A, Madjarova G, Aserin A, Garti N. Unit cell structure of water-filled monoolein in inverted hexagonal mesophase in the presence of incorporated tricaprylin and entrapped lysozyme. Eur Biophys J. 2016 Mar;45(2):99-112. doi: 10.1007/s00249-015-1080-3. Epub 2015 Sep 30. PubMed PMID: 26424533.

3: Liu N, Shi J, Xiao Y, Yasue M, Takei Y, Sanefuji H, Tsujimoto G, Hirasawa A. Effects of a Tricaprylin Emulsion on Anti-glomerular Basement Membrane Glomerulonephritis in Rats: In Vivo and in Silico Studies. Biol Pharm Bull. 2015;38(8):1175-84. doi: 10.1248/bpb.b15-00124. PubMed PMID: 26235580.

4: Camacho-Ruiz Mde L, Mateos-Díaz JC, Carrière F, Rodriguez JA. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. J Lipid Res. 2015 May;56(5):1057-67. doi: 10.1194/jlr.D052837. Epub 2015 Mar 7. PubMed PMID: 25748441; PubMed Central PMCID: PMC4409282.